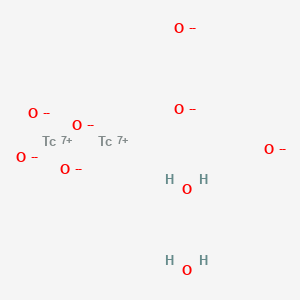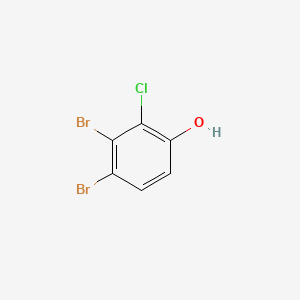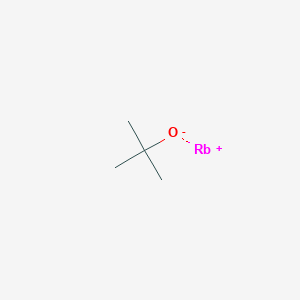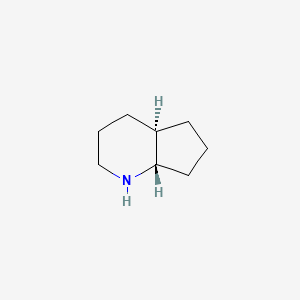
Technetium oxide, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a radioactive black solid that slowly oxidizes in air . This compound is significant in various scientific fields due to its unique properties and applications.
Preparation Methods
Technetium oxide, dihydrate can be synthesized through several methods:
Electrolysis of Ammonium Pertechnetate: This method involves electrolyzing a solution of ammonium pertechnetate under ammonium hydroxide.
Reduction of Ammonium Pertechnetate: This method uses reducing agents such as zinc metal and hydrochloric acid, stannous chloride, hydrazine, hydroxylamine, or ascorbic acid.
Hydrolysis of Potassium Hexachlorotechnate: This method involves the hydrolysis of potassium hexachlorotechnate.
Decomposition of Ammonium Pertechnetate: This method involves decomposing ammonium pertechnetate at 700°C under an inert atmosphere.
Reaction with Sodium Dithionite: The most modern method involves reacting ammonium pertechnetate with sodium dithionite.
Chemical Reactions Analysis
Technetium oxide, dihydrate undergoes various chemical reactions:
Oxidation: When heated in the presence of oxygen, this compound reacts to form technetium(VII) oxide at 450°C.
Reduction: Technetium dioxide can be reduced to technetium metal using hydrogen gas.
Hydrolysis: In the presence of water, technetium(VII) oxide reacts to form pertechnetic acid.
Reaction with Bases: When treated with a base such as sodium hydroxide, technetium dioxide forms the hydroxotechnetate(IV) ion, which can be easily oxidized to pertechnetic acid.
Scientific Research Applications
Technetium oxide, dihydrate has several scientific research applications:
Radiopharmaceuticals: Technetium compounds are widely used in nuclear medicine for diagnostic imaging.
Catalysis: Technetium compounds are used as catalysts in various chemical reactions due to their unique properties.
Environmental Studies: Technetium’s radioactive properties make it useful in studying environmental processes and the behavior of radioactive elements in the environment.
Mechanism of Action
The mechanism of action of technetium oxide, dihydrate involves its ability to undergo oxidation and reduction reactions. In radiopharmaceutical applications, technetium-99m binds to specific molecules in the body, allowing for imaging of various organs. The radioactive decay of technetium-99m emits gamma rays, which are detected by imaging equipment to create detailed images of the body’s internal structures .
Comparison with Similar Compounds
Technetium oxide, dihydrate can be compared with other technetium compounds such as:
Technetium(VII) oxide (Tc₂O₇): This compound is formed by the oxidation of technetium metal and is used in the production of pertechnetate.
Technetium(IV) chloride (TcCl₄): This compound is used in various chemical reactions and has different structural properties compared to this compound.
Sodium Pertechnetate (NaTcO₄): This is the most prevalent form of technetium and is used in many radiopharmaceutical applications.
This compound is unique due to its specific oxidation states and its ability to form stable complexes with various ligands, making it highly versatile in scientific research and industrial applications.
Properties
CAS No. |
60003-95-4 |
|---|---|
Molecular Formula |
H4O9Tc2 |
Molecular Weight |
341.84 g/mol |
IUPAC Name |
oxygen(2-);technetium(7+);dihydrate |
InChI |
InChI=1S/2H2O.7O.2Tc/h2*1H2;;;;;;;;;/q;;7*-2;2*+7 |
InChI Key |
XOOTYNMLSVNBDA-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Tc+7].[Tc+7] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)

![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)

![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)


![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)

![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
